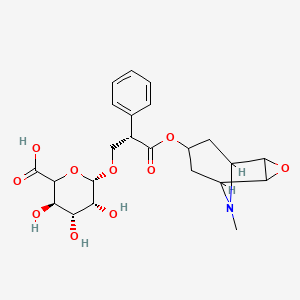

Scopolamine beta-D-Glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

17660-02-5 |

|---|---|

Molecular Formula |

C23H29NO10 |

Molecular Weight |

479.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S)-3-[[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl]oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO10/c1-24-13-7-11(8-14(24)19-18(13)33-19)32-22(30)12(10-5-3-2-4-6-10)9-31-23-17(27)15(25)16(26)20(34-23)21(28)29/h2-6,11-20,23,25-27H,7-9H2,1H3,(H,28,29)/t11?,12-,13-,14+,15+,16+,17-,18-,19+,20+,23-/m1/s1 |

InChI Key |

NIZFCRZRBBERQF-UPLDFCNLSA-N |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5 |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(COC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5 |

Synonyms |

(2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid; (-)-Scopolamine 9’-glucuronide; Scopolamine O-β-D-glucuronide; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of scopolamine beta-D-glucuronide

Technical Monograph: Physicochemical Profiling and Analytical Characterization of Scopolamine -D-Glucuronide

Part 1: Executive Summary & Molecular Architecture

Scopolamine (Hyoscine) is a tropane alkaloid widely used for motion sickness and postoperative nausea.[1] While a significant portion of scopolamine is excreted unchanged, phase II conjugation plays a critical role in its clearance, particularly via glucuronidation.

Scopolamine

Physicochemical Constants

The addition of the glucuronic acid moiety fundamentally alters the lipophilicity and ionization state of the parent molecule, creating a zwitterionic species at physiological pH.

| Property | Scopolamine (Parent) | Scopolamine |

| CAS Number | 51-34-3 | 17660-02-5 |

| Molecular Formula | ||

| Molecular Weight | 303.35 g/mol | 479.48 g/mol |

| Monoisotopic Mass | 303.1471 Da | 479.1791 Da |

| Solubility (Water) | Moderate (1 g/9.5 mL) | High (>100 mg/mL) |

| LogP (Predicted) | ~0.98 | -1.5 to -2.0 (Highly Polar) |

| pKa (Basic Amine) | 7.6 – 7.8 | 7.6 – 7.8 |

| pKa (Acidic) | N/A | ~3.2 (Glucuronic Acid COOH) |

| Key Functional Groups | Epoxide, Tertiary Amine, Ester | Glycosidic Ether, Carboxylic Acid |

Part 2: Structural Elucidation & Metabolic Pathway

The conjugation occurs at the hydroxymethyl group of the tropic acid side chain. Unlike many ester glucuronides (acyl glucuronides) which are reactive and unstable, Scopolamine-9'-O-glucuronide is an ether glucuronide , conferring higher chemical stability.

Metabolic Pathway Diagram

Figure 1: The Phase II metabolic pathway converting lipophilic scopolamine into its hydrophilic glucuronide conjugate via UGT enzymes.

Part 3: Synthesis & Isolation Strategies

Expert Insight: Commercial standards for specific metabolites are often prohibitively expensive or chemically impure. Chemical synthesis (e.g., Koenigs-Knorr) is risky for scopolamine because the harsh conditions can open the labile epoxide ring (forming scopine).

Recommended Approach: Enzymatic Biosynthesis. This method guarantees the biologically relevant

Protocol: Enzymatic Generation of Standard

Objective: Generate analytical-grade Scopolamine

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT (e.g., UGT1A1/2B7)

-

UDP-Glucuronic Acid (UDPGA) - Cofactor

-

Alamethicin - Pore-forming agent to access microsomal lumen

-

Magnesium Chloride (

)

Workflow:

-

Activation: Pre-incubate HLM (1 mg protein/mL) with Alamethicin (50 µg/mg protein) on ice for 15 mins. This permeabilizes the microsomal membrane.

-

Reaction Mix: In a glass tube, combine:

-

Phosphate Buffer (100 mM, pH 7.4)

- (5 mM)

-

Scopolamine (100 µM)

-

Activated HLM

-

-

Initiation: Add UDPGA (final conc. 5 mM). Vortex gently.

-

Incubation: Incubate at 37°C for 2–4 hours in a shaking water bath.

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

-

Clarification: Centrifuge at 10,000 x g for 10 mins.

-

Isolation: Inject the supernatant onto a semi-prep C18 HPLC column to collect the glucuronide fraction (elutes earlier than parent).

Part 4: Analytical Methodology (LC-MS/MS)

Expert Insight: Direct analysis of the glucuronide is superior to hydrolysis methods (using

Mass Spectrometry Transitions

The glucuronide is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecule

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Scopolamine-Glucuronide | 480.2 | 304.2 | 20 - 25 | Quantifier |

| Scopolamine-Glucuronide | 480.2 | 138.1 | 40 - 45 | Qualifier |

| Scopolamine (Parent) | 304.2 | 138.1 | 25 | Quantifier |

Chromatographic Separation

Because the glucuronide is significantly more polar (LogP ~ -1.5) than scopolamine, it requires a gradient starting with high aqueous content to ensure retention on Reverse Phase (C18) columns.

-

Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 100mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Hold 5% B for 1 min (to retain glucuronide), then ramp to 90% B over 5 mins.

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and specific detection of Scopolamine Glucuronide using LC-MS/MS.

Part 5: Stability & Handling

Trustworthiness: A common error in metabolite analysis is the degradation of standards during storage.

-

Hygroscopicity: The glucuronide is highly hygroscopic. Standards must be stored in a desiccator at -20°C.

-

pH Sensitivity: While ether glucuronides are generally stable, avoid high pH (>9) during extraction, as this can lead to ring opening of the epoxide moiety in the scopolamine core.

-

Enzymatic Hydrolysis Control: To validate the peak identity in patient samples, treat an aliquot with E. coli

-glucuronidase. The peak at m/z 480 should disappear, and the scopolamine peak at m/z 304 should increase stoichiometrically.

References

-

Santa Cruz Biotechnology.Scopolamine

-D-Glucuronide (CAS 17660-02-5) Product Monograph. [5] -

Renner, U. D., et al. (2005). "Pharmacokinetics and pharmacodynamics in clinical use of scopolamine." Therapeutic Drug Monitoring.

-

Wada, S., et al. (1991).[6] "Metabolism of scopolamine in rats." Xenobiotica.

-

ChemicalBook.Scopolamine

-D-Glucuronide Chemical Properties and Spectral Data. -

Koželj, G., et al. (2014). "Simple validated LC–MS/MS method for the determination of atropine and scopolamine in plasma." Journal of Chromatography B.

Sources

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. CN104628718A - Method for synthesizing scopolamine and salts thereof - Google Patents [patents.google.com]

- 3. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scopolamine β-D-Glucuronide | CAS 17660-02-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]

identifying scopolamine beta-D-glucuronide in human urine

Technical Guide: Identification of Scopolamine -D-Glucuronide in Human Urine

Executive Summary

While scopolamine (hyoscine) is widely used for motion sickness and postoperative nausea, it is also a potent deliriant associated with drug-facilitated crimes ("Devil's Breath"). Unchanged scopolamine has a short half-life and low urinary excretion (<10%), often leading to false negatives in delayed sampling.

The identification of Scopolamine

Chemical Basis & Metabolic Context

Scopolamine (

-

Target Analyte: Scopolamine-9-O-

-D-glucuronide. -

Molecular Formula:

-

Exact Mass (Neutral): 479.1791 Da

-

Precursor Ion

: m/z 480.2

Unlike quaternary ammonium glucuronides seen in some antihistamines, scopolamine forms an ether glucuronide (O-glucuronide). This bond is susceptible to

Experimental Workflow

The following protocol uses a Solid Phase Extraction (SPE) approach to minimize matrix effects, critical when analyzing polar glucuronides that are prone to ion suppression in the void volume.

Reagents and Standards

-

Reference Standards: Scopolamine HBr, Scopolamine-D3 (Internal Standard). Note: Commercial S-Gluc standards are rare; this protocol assumes in-situ generation or qualitative identification via hydrolysis confirmation.

-

Enzyme: Recombinant

-glucuronidase (e.g., IMCSzyme or BGTurbo) for rapid hydrolysis. -

SPE Cartridges: Mixed-mode Cation Exchange (MCX) – essential for retaining the basic amine of the scopolamine core while washing away acidic interferences.

Sample Preparation Protocol

Arm A: Direct Glucuronide Identification (Intact)

-

Aliquot: Transfer 200 µL of urine to a microcentrifuge tube.

-

Internal Standard: Add 20 µL of Scopolamine-D3 (100 ng/mL).

-

Dilution: Add 200 µL of 0.1% Formic Acid in water. Vortex.

-

SPE Loading (MCX):

-

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in 100 µL Mobile Phase A.

Arm B: Enzymatic Hydrolysis (Validation)

-

Aliquot: Transfer 200 µL of urine.

-

Buffer: Add 50 µL hydrolysis buffer (pH 5.5 or as per enzyme spec).

-

Enzyme: Add 10-20 µL

-glucuronidase. -

Incubation: 30 minutes at 55°C (or 5 min RT for rapid recombinant enzymes).

-

Proceed to SPE: Follow the same MCX protocol as Arm A.

Workflow Visualization

The following diagram illustrates the decision logic and processing steps for distinguishing the glucuronide from the parent drug.

Figure 1: Dual-arm workflow for the differential identification of scopolamine and its glucuronide metabolite.

Instrumental Analysis (LC-MS/MS)[2][3][5][7][13][14][15]

Liquid Chromatography

Glucuronides are significantly more polar than their parent compounds. A standard C18 gradient often results in the glucuronide eluting in the void volume, leading to ion suppression.

-

Column: Fluorophenyl (e.g., Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl) or Polar-Embedded C18.

-

Why: Biphenyl phases offer enhanced retention for polar amines and better selectivity for isomeric metabolites.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, hold 0.5 min, ramp to 90% B over 5 min. The glucuronide will elute before the parent scopolamine.

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode. The glucuronide is identified by the "loss of neutral" characteristic.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Mechanistic Origin |

| Scopolamine (Parent) | 304.2 | 138.1 | 25 | Quant | Tropylium ion fragment |

| 304.2 | 156.1 | 20 | Qual | Scopoline core | |

| Scopolamine-Glucuronide | 480.2 | 304.2 | 15 | Quant | Loss of Glucuronic Acid (-176 Da) |

| 480.2 | 138.1 | 35 | Qual | Combined loss of Gluc + Fragmentation | |

| Scopolamine-D3 (IS) | 307.2 | 141.1 | 25 | Quant | Deuterated analog |

Critical Technical Note: In-source fragmentation can cause the labile glucuronide (m/z 480) to break down into the parent ion (m/z 304) before entering the quadrupole.

-

Diagnosis: If you see a peak in the 304 channel at the same retention time as the 480 peak (which is earlier than the actual parent 304 peak), this confirms the presence of the glucuronide.

-

Prevention: Lower the Desolvation Temperature and Cone Voltage to preserve the intact conjugate.

Data Interpretation & Validation Logic

To scientifically confirm the presence of Scopolamine

-

Retention Time (RT): The putative glucuronide peak (m/z 480) must elute earlier than the parent scopolamine (m/z 304) due to increased polarity.

-

Spectral Transition: The m/z 480 -> 304 transition must be present in Arm A (Direct).

-

Enzymatic Disappearance: In Arm B (Hydrolyzed), the m/z 480 peak must disappear (or significantly decrease >90%), and the m/z 304 peak area must increase correspondingly.

Metabolic Pathway Diagram

Understanding the origin of the analyte is crucial for interpretation.

Figure 2: Metabolic pathway showing the formation of the target glucuronide.

References

-

Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. NIH/PubMed. [Link]

-

Urinary Excretion of Scopolamine and Scopolamine Glucuronide. ResearchGate. [Link]

-

Determination of hyoscyamine and scopolamine in serum and urine by LC-MS/MS. PubMed. [Link][2]

-

Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine. Restek. [Link][6]

-

Beta-Glucuronide and sulfate conjugation of scopolamine. PubMed. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. [Determination of hyoscyamine and scopolamine in serum and urine of humans by liquid chromatography with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]

- 4. msacl.org [msacl.org]

- 5. beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Investigation of commercially available recombinant and conventional β-glucuronidases to evaluate the hydrolysis efficiencies against O-glucuronides and N-glucuronides in urinary drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 11. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Half-life of Scopolamine Beta-D-Glucuronide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the biological half-life of scopolamine beta-D-glucuronide. As a primary metabolite of scopolamine, understanding its pharmacokinetic profile is crucial for the development of scopolamine-based therapeutics and for clinical and forensic toxicology. This document synthesizes available data to offer insights into its formation, elimination, and the methodologies used for its study.

Executive Summary: The Knowledge Gap

A thorough review of existing scientific literature reveals that a definitive biological half-life for scopolamine beta-D-glucuronide has not been explicitly established or is not widely reported. While the pharmacokinetics of the parent compound, scopolamine, are well-documented, data on its metabolites are less complete. However, significant insights can be gleaned from excretion studies and pharmacokinetic modeling, which point to glucuronidation as a major metabolic pathway. This guide will delve into the available evidence to provide a comprehensive picture of the persistence of this key metabolite.

Scopolamine Metabolism: The Central Role of Glucuronidation

Scopolamine, a tropane alkaloid, undergoes extensive metabolism in the liver before its excretion.[1][2] While several metabolic pathways exist, including oxidative demethylation by CYP3A4 enzymes, conjugation with glucuronic acid is a pivotal route of elimination.[3][4]

The significance of this pathway is highlighted by studies where the enzymatic treatment of urine samples with β-glucuronidase and sulfatase led to a substantial increase in the recovery of scopolamine, from approximately 3% to 30% of the administered intravenous dose.[3][5] This indicates that a significant portion of scopolamine is excreted as glucuronide and sulfate conjugates. Specifically, beta-glucuronide conjugation has been identified as an important metabolic pathway for scopolamine.

The Glucuronidation Pathway of Scopolamine

The metabolic transformation of scopolamine to its beta-D-glucuronide conjugate is an enzymatic process primarily occurring in the liver. This pathway enhances the water solubility of the lipophilic scopolamine, facilitating its renal excretion.

Caption: Metabolic pathway of scopolamine to scopolamine beta-D-glucuronide.

Pharmacokinetics of Scopolamine and its Glucuronide Metabolite

While the half-life of scopolamine beta-D-glucuronide remains to be definitively reported, examining the pharmacokinetics of the parent drug provides essential context. The half-life of scopolamine is highly dependent on the route of administration.

| Route of Administration | Mean Elimination Half-life of Scopolamine (t½) | References |

| Intravenous (IV) | ~68.7 minutes | [2] |

| Intramuscular (IM) | ~69.1 minutes | [2] |

| Oral | ~63.7 minutes | [2] |

| Subcutaneous (SC) | ~213 minutes | [2] |

| Transdermal Patch | ~9.5 hours | [2] |

Table 1: Reported Elimination Half-lives of Scopolamine by Route of Administration.

Urinary Excretion of Scopolamine Beta-D-Glucuronide

Studies focusing on the urinary excretion of scopolamine provide the most direct evidence of the elimination profile of its glucuronide conjugate. Following the administration of intranasal scopolamine, both the parent drug and its glucuronide metabolite are detectable in urine.

In one key study, the cumulative amount of scopolamine and its glucuronide conjugate excreted in the urine increased linearly with the dose.[6] The fraction of the dose excreted as scopolamine glucuronide was consistent across different dose levels, ranging from 4.2% to 5.2%.[6] It is important to note that the combined urinary excretion of scopolamine and its glucuronide accounts for less than 10% of the total administered dose, suggesting other significant metabolic or excretory pathways.[6]

Pharmacokinetic modeling of intranasal scopolamine has been conducted by simultaneously fitting the concentrations of scopolamine and its glucuronide metabolite in plasma, saliva, and urine.[7] Although a specific half-life for the glucuronide was not reported in the available summary, this modeling approach is a critical step in determining this parameter.

Experimental Protocols for the Determination of Scopolamine and its Glucuronide

The quantification of scopolamine and its glucuronide metabolite in biological matrices is essential for pharmacokinetic studies. The standard approach involves sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Protocol for Quantification of Scopolamine and Scopolamine Beta-D-Glucuronide in Urine

This protocol outlines a typical workflow for the differential quantification of scopolamine and its glucuronide conjugate in urine samples.

Objective: To determine the concentration of unconjugated scopolamine and total scopolamine (unconjugated + glucuronide conjugate) in urine.

Materials:

-

Urine samples

-

β-glucuronidase (from Helix pomatia or recombinant)

-

Phosphate buffer (pH adjusted as per enzyme requirements, typically pH 5.0-6.8)

-

Internal standard (e.g., a stable isotope-labeled scopolamine)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

LC-MS/MS system

Methodology:

-

Sample Splitting: Divide each urine sample into two aliquots.

-

Aliquot A: For quantification of unconjugated scopolamine.

-

Aliquot B: For quantification of total scopolamine.

-

-

Enzymatic Hydrolysis (Aliquot B): a. To Aliquot B, add a specified volume of phosphate buffer. b. Add a sufficient activity of β-glucuronidase. c. Incubate the sample at 37°C for 12-18 hours to ensure complete cleavage of the glucuronide moiety.[8]

-

Internal Standard Spiking: Add a known concentration of the internal standard to both Aliquot A and the hydrolyzed Aliquot B.

-

Solid-Phase Extraction (SPE): a. Condition the SPE cartridges with methanol followed by water. b. Load the samples (Aliquot A and hydrolyzed Aliquot B) onto the respective cartridges. c. Wash the cartridges with a weak solvent to remove interferences. d. Elute scopolamine and the internal standard with an appropriate organic solvent (e.g., methanol).

-

Sample Analysis by LC-MS/MS: a. Evaporate the eluates to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the mobile phase. c. Inject the samples into the LC-MS/MS system. d. Quantify the concentration of scopolamine in both aliquots based on a calibration curve.

-

Calculation of Scopolamine Glucuronide Concentration:

-

Concentration of Scopolamine Beta-D-Glucuronide = (Total Scopolamine from Aliquot B) - (Unconjugated Scopolamine from Aliquot A).

-

Caption: Workflow for the differential quantification of scopolamine and its glucuronide.

Conclusion and Future Directions

The biological half-life of scopolamine beta-D-glucuronide is a critical parameter that is not yet well-defined in the scientific literature. Current evidence strongly supports glucuronidation as a primary metabolic pathway for scopolamine. Urinary excretion studies have provided valuable data on the extent of this conjugation, but further research is needed to elucidate the complete pharmacokinetic profile of this metabolite, including its specific half-life.

Future research should focus on pharmacokinetic modeling studies that explicitly calculate the half-life of scopolamine beta-D-glucuronide from plasma and urine concentration-time data. Such studies would provide a more complete understanding of scopolamine's disposition and contribute to the safer and more effective use of this important medication.

References

-

Wu L, Tam VH, Chow DSL, Putcha L. Pharmacokinetic Modeling of Intranasal Scopolamine in Plasma Saliva and Urine. Available at: [Link]

-

Putcha L, et al. Urinary Excretion of Scopolamine and Scopolamine Glucuronide After INSCOP Administration to Normal Subjects. ResearchGate. Available at: [Link]

-

Scopolamine. In: Wikipedia. ; 2024. Available at: [Link]

-

Scopolamine. PharmaCompass. Available at: [Link]

-

Renner UD, Oertel R, Kirch W. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Ther Drug Monit. 2005;27(5):655-665. Available at: [Link]

-

Scopolamine. Medical Countermeasures Database. CHEMM. Updated January 2, 2013. Available at: [Link]

-

Ni'ma L, et al. The Bright Side and the Dark Side of Scopolamine (Pharmacology, Toxicology, Pharmacokinetics, and Clinical Use Review). J. Sci. Technol. Res. Pharm. 2022;1(2):18-25. Available at: [Link]

-

Putcha L, Cintrón NM, Tsui J, et al. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharm Res. 1989;6(6):481-485. Available at: [Link]

-

Wu L, Boyd JL, Daniels V, Wang Z, Chow D, Putcha L. Dose Escalation Pharmacokinetics of Intranasal Scopolamine Gel Formulation. J Clin Pharmacol. 2015;55(2):195-202. Available at: [Link]

Sources

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Scopolamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journal.unnes.ac.id [journal.unnes.ac.id]

- 5. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

An In-Depth Technical Guide to Scopolamine β-D-Glucuronide: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a well-established anticholinergic agent with clinical applications in the prevention of motion sickness and postoperative nausea and vomiting.[1] Its pharmacological effects are mediated through competitive antagonism of muscarinic acetylcholine receptors.[2] The metabolism of scopolamine is a critical aspect of its pharmacokinetic profile, with glucuronidation representing a major pathway for its elimination from the body.[2][3] This technical guide provides a comprehensive overview of scopolamine β-D-glucuronide, the primary glucuronide conjugate of scopolamine, focusing on its chemical properties, synthesis, analytical characterization, and biological relevance.

Chemical and Physical Properties

Scopolamine β-D-glucuronide is a key metabolite formed by the enzymatic conjugation of scopolamine with glucuronic acid.[3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), significantly increases the water solubility of the parent compound, facilitating its renal excretion.[4]

Table 1: Chemical and Physical Data of Scopolamine β-D-Glucuronide

| Property | Value | Source(s) |

| CAS Number | 17660-02-5 | [5][6] |

| Molecular Formula | C₂₃H₂₉NO₁₀ | [5] |

| Molecular Weight | 479.48 g/mol | [1] |

| Synonyms | Scopolamine O-β-D-glucuronide, (-)-Scopolamine 9'-glucuronide, (2S)-3-[[(1α,2β,4β,5α,7β)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]non-7-yl]oxy]-3-oxo-2-phenylpropyl β-D-Glucopyranosiduronic Acid | [1][5] |

| Appearance | White to off-white solid | Commercially available information |

| Solubility | Expected to be highly soluble in water and polar organic solvents. | Inferred from the presence of the glucuronic acid moiety. |

| Stability | May be susceptible to hydrolysis under acidic or basic conditions. | General knowledge of glucuronide stability.[4] |

Synthesis and Purification

The acquisition of pure scopolamine β-D-glucuronide is essential for its use as an analytical standard in pharmacokinetic and metabolism studies. Both enzymatic and chemical synthesis strategies can be employed for its preparation, followed by rigorous purification.

Enzymatic Synthesis

Enzymatic synthesis offers a regioselective and stereospecific approach to generating glucuronides, closely mimicking the in vivo metabolic process.[7] This method typically involves the use of UDP-glucuronosyltransferases (UGTs), either from recombinant sources or in liver microsome preparations, with scopolamine and the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA) as substrates.[7][8]

Experimental Protocol: In Vitro Enzymatic Synthesis of Scopolamine β-D-Glucuronide

-

Reaction Setup: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4):

-

Scopolamine (substrate)

-

UDPGA (co-factor)

-

A source of UGT enzyme (e.g., human liver microsomes or recombinant UGTs known to metabolize scopolamine)

-

Magnesium chloride (MgCl₂) to activate the UGT enzyme.

-

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., 1-4 hours), with gentle agitation.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized scopolamine β-D-glucuronide.

-

Purification: Proceed with purification of the supernatant using techniques such as High-Performance Liquid Chromatography (HPLC).

Sources

- 1. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scopolamine β-D-Glucuronide | CAS 17660-02-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Scopolamine -D-Glucuronide | 17660-02-5 [chemicalbook.com]

- 7. scispace.com [scispace.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

LC-MS/MS method development for scopolamine beta-D-glucuronide

Application Note: AN-2026-SCG

Topic: High-Sensitivity LC-MS/MS Method Development for Scopolamine

Executive Summary

This guide details the development of a robust LC-MS/MS methodology for the quantification of Scopolamine

Failure to chromatographically resolve S-GLU from the parent drug, combined with unmonitored ISF, causes the glucuronide to mimic the parent ion in the source, leading to severe overestimation of free scopolamine levels. This protocol prioritizes chromatographic resolution (using HILIC or Polar-Embedded RP) and ISF monitoring to ensure regulatory-grade data integrity.

Analyte Physicochemistry & Mechanistic Insight

Understanding the molecule is the prerequisite for method design. Scopolamine contains a tropic acid moiety with a primary hydroxyl group, the primary site for O-glucuronidation by UGT enzymes.

| Property | Scopolamine (Parent) | Scopolamine | Impact on Method |

| Formula | Mass shift of +176 Da. | ||

| MW | 303.35 g/mol | 479.48 g/mol | Precursor ion shift ( |

| LogP | ~1.2 (Moderately Lipophilic) | < -1.0 (Highly Polar) | S-GLU elutes in the void volume on standard C18. |

| pKa | 7.6 (Tertiary Amine) | 7.6 (Amine) + ~3.2 (Glucuronic Acid) | Zwitterionic nature at neutral pH. |

| Stability | Stable | Labile Source Fragmentation | CRITICAL: S-GLU sheds the glucuronic acid moiety in the ESI source, reverting to |

Method Development Strategy: The "Glucuronide Dilemma"

The core logic of this method is defined by the In-Source Fragmentation (ISF) Pathway .

The ISF Risk Mechanism

If S-GLU (

-

S-GLU enters source (

480). -

Source heat/voltage cleaves the glycosidic bond.

-

S-GLU becomes Scopolamine (

304). -

Q1 selects 304.

-

Detector registers "Scopolamine" signal derived from the metabolite.

Solution: We must separate the two species chromatographically.[1] Since S-GLU is too polar for standard C18, we utilize Amide-HILIC or Pentafluorophenyl (PFP) phases.

Visual Workflow: ISF & Separation Logic

Caption: Logical flow demonstrating how In-Source Fragmentation (ISF) creates false positives if chromatographic separation is inadequate.

Detailed Experimental Protocols

Mass Spectrometry (MS/MS) Parameters

Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS). Ionization:[1][2][3] Electrospray Ionization (ESI), Positive Mode.[2]

Transition Table:

| Analyte | Q1 Mass (Da) | Q3 Mass (Da) | Dwell (ms) | CE (eV) | Role |

|---|---|---|---|---|---|

| S-GLU | 480.2 | 304.2 | 50 | 25 | Quantifier (Loss of Glucuronide) |

| S-GLU | 480.2 | 138.1 | 50 | 45 | Qualifier (Tropane fragment) |

| Scopolamine | 304.2 | 138.1 | 50 | 30 | Parent Quantifier |

| ISF Monitor | 304.2 | 138.1 | 50 | 30 | Monitor at S-GLU RT |

Note on ISF Monitor: You must monitor the Parent transition (

Chromatographic Conditions

Standard C18 columns will fail to retain S-GLU, causing it to elute in the void volume with salts, leading to suppression.

Recommended Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffer is critical for HILIC).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Temp: 40°C.

Gradient Profile (HILIC Mode):

-

HILIC runs "backwards" compared to C18.

-

0.0 min: 95% B (High Organic = Retention)

-

1.0 min: 95% B

-

4.0 min: 50% B

-

4.1 min: 40% B (Wash)

-

5.0 min: 95% B (Re-equilibrate)

Sample Preparation (Plasma/Urine)

Direct Liquid-Liquid Extraction (LLE) is not recommended as S-GLU is too polar to extract into MTBE or Hexane efficiently.

Protocol: Protein Precipitation (PPT) with Cleanup

-

Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

-

Spike: Add 10 µL Internal Standard (Scopolamine-D3).

-

Precipitate: Add 200 µL cold Acetonitrile (containing 0.1% Formic Acid).

-

Why Acid? Stabilizes the glucuronide and improves protein crash.

-

-

Vortex: High speed for 30 seconds.

-

Centrifuge: 15,000 x g for 10 minutes at 4°C.

-

Dilution (Critical for HILIC): Transfer 100 µL of supernatant to a new vial. Add 100 µL of Acetonitrile .

-

Reasoning: Injecting a water-rich supernatant onto a HILIC column causes peak distortion. The sample must be high-organic matching the initial mobile phase.

-

-

Inject: 2-5 µL.

Self-Validating Quality Control Steps

To ensure scientific integrity (Trustworthiness), perform these two specific validation experiments.

Validation A: The "ISF Check"

-

Inject a pure standard of S-GLU (no parent drug).

-

Monitor the Scopolamine transition (

). -

Result: You should see a peak at the S-GLU retention time in the parent channel.

-

Calculation:

. -

Limit: If ISF > 2-5%, lower the Source Temperature and Declustering Potential.

Validation B: Enzymatic Hydrolysis Confirmation

To confirm the peak identity in real samples:

-

Take a subject sample (Urine).[4]

-

Add

-Glucuronidase (e.g., from Helix pomatia or E. coli).[5] -

Incubate at 37°C for 2 hours.

-

Result: The S-GLU peak (

480) should disappear, and the Scopolamine peak (

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| S-GLU elutes in void (t0) | Column phase too non-polar. | Switch to HILIC or C18-Polar Embedded (e.g., Atlantis T3). |

| High background in 304 channel | In-Source Fragmentation. | Lower Desolvation Temp (e.g., 500°C |

| Split Peaks | Solvent mismatch. | Ensure injection solvent matches initial mobile phase (High ACN for HILIC). |

| Low Sensitivity | Ion Suppression. | Glucuronides elute with phospholipids. Perform Phospholipid Removal SPE (e.g., Ostro plate). |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

-

Chen, H., et al. (2005).[8] "Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry." Talanta, 67(5), 984-991.[8] [Link]

-

Kadi, A. A., & Hefnawy, M. M. (2009).[9] "Semi-automated liquid chromatography-mass spectrometry method for the determination of scopolamine in human plasma." Journal of Chromatography B. (Contextual reference for parent drug settings).

- Levine, B. (Ed.). (2006). Principles of Forensic Toxicology. Amer. Assoc. for Clinical Chemistry. (Reference for tropane alkaloid metabolism).

Sources

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability and enzymatic hydrolysis of quaternary ammonium-linked glucuronide metabolites of drugs with an aliphatic tertiary amine-implications for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

Quantitative Analysis of Scopolamine: A Guide to Using Scopolamine β-D-Glucuronide Certified Reference Standards

Introduction

Scopolamine, a tropane alkaloid naturally found in plants of the nightshade family, is a potent anticholinergic agent with various clinical applications, including the prevention of motion sickness and postoperative nausea and vomiting.[1] However, its powerful central nervous system effects, which include sedation, amnesia, and hallucinations, have also led to its misuse in drug-facilitated crimes.[2] Due to its rapid metabolism and short half-life in the body, the detection of the parent compound in biological samples can be challenging, significantly limiting the window of detection.[1]

A primary metabolic pathway for scopolamine is conjugation with glucuronic acid to form scopolamine β-D-glucuronide, which is then excreted in the urine.[3] Targeting this more stable and abundant metabolite is a crucial strategy in clinical and forensic toxicology to extend the detection window and accurately assess exposure to scopolamine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper selection, handling, and application of scopolamine β-D-glucuronide certified reference standards for the quantitative analysis of scopolamine in biological matrices.

The use of a Certified Reference Material (CRM) is fundamental to ensuring the accuracy, traceability, and comparability of analytical results.[4] CRMs manufactured under ISO 17034 accreditation provide the highest level of quality assurance, with certified property values, uncertainty, and traceability.[5] This guide will detail protocols for the enzymatic hydrolysis of the glucuronide conjugate followed by sensitive quantification of the liberated scopolamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Critical Role of Certified Reference Standards (CRMs)

In analytical toxicology, the accuracy and reliability of results are paramount. Certified Reference Materials (CRMs) serve as the bedrock of a robust quality assurance system. Unlike standard analytical reagents, CRMs are characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability.

Why ISO 17034 Matters:

The international standard ISO 17034, "General requirements for the competence of reference material producers," provides a framework for the competent and consistent production of CRMs.[5] When you purchase a scopolamine β-D-glucuronide CRM from an ISO 17034 accredited producer, you are assured of:

-

Identity and Purity: The material has been rigorously tested to confirm its chemical structure and purity.

-

Certified Concentration: The concentration of the analyte in the supplied solution is accurately determined and stated with a calculated uncertainty.

-

Homogeneity and Stability: The CRM is guaranteed to be homogenous throughout the batch and stable under the recommended storage conditions for a specified period.

-

Traceability: The certified value is traceable to a higher-order standard, often from a National Metrology Institute (NMI) like NIST.

Using a CRM produced under these stringent guidelines is a critical step in method validation, calibration, and routine quality control, ensuring the defensibility of your analytical data.

Handling and Storage of Scopolamine β-D-Glucuronide CRMs

Proper handling and storage are crucial to maintain the integrity of your scopolamine β-D-glucuronide CRM. Improper practices can lead to degradation, contamination, or changes in concentration, rendering the standard invalid.

Upon Receipt:

-

Verify Integrity: Inspect the packaging for any signs of damage. The CRM should be received in a sealed container.

-

Check Documentation: Ensure the Certificate of Analysis (CoA) is present. This document contains vital information, including the certified concentration, uncertainty, storage conditions, and expiration date.

-

Log Entry: Record the CRM details in your laboratory's reference material log. This should include the supplier, product name, lot number, date of receipt, and expiration date.

Storage Conditions:

-

Temperature: Scopolamine β-D-glucuronide standards are typically stored at -20°C in a calibrated freezer. Always refer to the manufacturer's CoA for specific storage temperature requirements.

-

Light: Protect the CRM from light by storing it in its original amber vial or a light-blocking container.

-

Moisture: The standard should be stored in a tightly sealed container to prevent the ingress of moisture. Scopolamine β-D-glucuronide is hygroscopic.[6]

Preparation of Working Solutions:

-

Equilibration: Before opening, allow the CRM container to equilibrate to room temperature to prevent condensation from forming inside the vial.

-

Solvent Selection: Use high-purity, LC-MS grade solvents for all dilutions. The CoA may recommend a specific solvent. Methanol or a mixture of methanol and water are commonly used.[7]

-

Accurate Dilutions: Use calibrated volumetric flasks and pipettes for all dilutions. Prepare working standards at concentrations appropriate for your analytical method's linear range.

-

Storage of Working Solutions: Store working solutions in tightly sealed, light-protected containers at the recommended temperature (typically 2-8°C or -20°C for longer-term storage). Clearly label all working solutions with the compound name, concentration, preparation date, and expiration date.

Analytical Workflow: From Glucuronide to Parent Drug

The quantitative analysis of scopolamine exposure through its glucuronide metabolite involves a multi-step process. The core of this workflow is the enzymatic hydrolysis of scopolamine β-D-glucuronide to release the parent scopolamine, followed by extraction and detection.

Caption: Analytical workflow for scopolamine quantification.

Detailed Protocol: Enzymatic Hydrolysis of Scopolamine β-D-Glucuronide

Enzymatic hydrolysis using β-glucuronidase is a critical step to cleave the glucuronic acid moiety from scopolamine, allowing for the analysis of the parent drug. The efficiency of this reaction is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. Recombinant β-glucuronidases are often preferred for their high purity and efficiency, with some enabling rapid hydrolysis at room temperature.[8][9]

Materials:

-

Scopolamine β-D-Glucuronide CRM

-

β-Glucuronidase enzyme (e.g., from E. coli, Abalone, or a recombinant source)

-

Buffer solution (typically acetate or phosphate buffer, pH adjusted according to enzyme specifications)

-

Internal Standard (IS) solution (e.g., scopolamine-d3)

-

Biological matrix (urine or plasma)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Protocol:

-

Sample Preparation:

-

To 500 µL of the biological sample (e.g., urine) in a microcentrifuge tube, add an appropriate volume of the internal standard solution.

-

Add the recommended volume of buffer solution to adjust the pH to the optimal range for the selected β-glucuronidase (typically pH 4.5-6.8).

-

-

Enzyme Addition:

-

Add the specified activity units of β-glucuronidase to the sample. The amount of enzyme will depend on its specific activity and the desired incubation time. Refer to the enzyme manufacturer's guidelines.

-

-

Incubation:

-

Termination of Reaction:

-

After incubation, stop the reaction by adding a solvent such as acetonitrile or by proceeding directly to the solid-phase extraction step. Protein precipitation with a solvent will also terminate the enzymatic activity.

-

Self-Validation:

To ensure complete hydrolysis, it is essential to validate the procedure. This can be achieved by:

-

Hydrolysis Control: Prepare a control sample by fortifying a blank matrix with a known concentration of the Scopolamine β-D-Glucuronide CRM. Process this sample alongside the unknown samples. The recovery of the parent scopolamine should be close to 100% of the theoretical concentration.

-

Time Course Experiment: During method development, analyze samples at different incubation times to determine the minimum time required for complete hydrolysis.

-

Enzyme Concentration Optimization: Evaluate different enzyme concentrations to find the most efficient and cost-effective amount for your assay.

Detailed Protocol: Solid-Phase Extraction (SPE) of Scopolamine

Following hydrolysis, a sample cleanup and concentration step is necessary to remove matrix interferences and improve the sensitivity of the LC-MS/MS analysis. Solid-phase extraction is a widely used technique for this purpose.

Materials:

-

SPE cartridges (e.g., mixed-mode cation exchange or reversed-phase polymeric)

-

SPE vacuum manifold or positive pressure processor

-

Conditioning, wash, and elution solvents (LC-MS grade)

-

Sample collection tubes or a 96-well plate

-

Nitrogen evaporator

Protocol (Example using a polymeric reversed-phase SPE cartridge):

-

Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the hydrolyzed sample onto the conditioned SPE cartridge at a slow and steady flow rate.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

-

Elution:

-

Elute the scopolamine from the cartridge with 1 mL of methanol or an appropriate elution solvent into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the preferred analytical technique for the quantification of scopolamine due to its high sensitivity and selectivity.[7]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

The following table provides a starting point for method development. These parameters should be optimized for your specific instrumentation and analytical requirements.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 or Phenyl-Hexyl, sub-2 µm particle size | Provides good retention and separation for basic compounds like scopolamine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of scopolamine for positive ion ESI. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reversed-phase chromatography. |

| Gradient | Optimized for separation from matrix components | A gradient elution is typically used to achieve good peak shape and resolution. |

| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |

| Injection Volume | 2 - 10 µL | Dependent on the sensitivity of the instrument. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Scopolamine readily forms a protonated molecule [M+H]+.[7] |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Precursor Ion (Q1) | m/z 304.2 | Corresponds to the [M+H]+ of scopolamine.[2][12] |

| Product Ions (Q3) | m/z 138.1, 156.1 | These are characteristic fragment ions of scopolamine.[7][12] |

| Collision Energy | Optimize for maximum signal | Instrument-dependent, requires optimization. |

Data Analysis and Quantification:

Quantification is achieved by constructing a calibration curve using the prepared working standards. The concentration of scopolamine in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Scopolamine Metabolism and Fragmentation

Understanding the metabolic pathway and fragmentation of scopolamine is crucial for accurate analysis and data interpretation.

Caption: Simplified scopolamine fragmentation pathway.

Conclusion

The use of scopolamine β-D-glucuronide certified reference standards is indispensable for the accurate and defensible quantification of scopolamine in biological matrices. By targeting this major metabolite, analytical laboratories can significantly extend the window of detection, which is of particular importance in clinical and forensic toxicology. The protocols outlined in this application note, from the proper handling of CRMs to detailed procedures for enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis, provide a robust framework for developing and validating a reliable analytical method. Adherence to these guidelines, grounded in scientific principles and best practices, will ensure the generation of high-quality data that can withstand rigorous scrutiny.

References

-

Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

-

Overview of scopolamine biosynthetic pathway (The enzymes overexpressed... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Analysis of Commercially Available Beta-Glucuronidase Enzymes and Optimum Hydrolysis Conditions in Urine for Licit and Illicit. (n.d.). Kura Biotech. Retrieved February 22, 2026, from [Link]

- Schematic pathway of hyoscyamine and scopolamine biosynthesis. [1′,3 - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from https://www.researchgate.net/figure/Schematic-pathway-of-hyoscyamine-and-scopolamine-biosynthesis-1-3-13-C-littorine_fig1_221781216

-

Metabolic pathways of L-(2)-scopolamine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

A Modified LC/MS/MS Method with Enhanced Sensitivity for the Determination of Scopolamine in Human Plasma. (2008, June 22). NASA Technical Reports Server (NTRS). Retrieved February 22, 2026, from [Link]

-

(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. (2016, April 26). Journal of Analytical Toxicology. Retrieved February 22, 2026, from [Link]

-

Drug Metabolite Certified Reference Materials. (n.d.). Bertin bioreagent. Retrieved February 22, 2026, from [Link]

-

Evaluation of a new optimized β-glucuronidase for flash-hydrolysis. (n.d.). MSACL. Retrieved February 22, 2026, from [Link]

-

Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (n.d.). Restek. Retrieved February 22, 2026, from [Link]

-

Determination of N-Butylscopolamine in Human Plasma by Solid-Phase Extraction and UHPLC-ESI-MS/MS. (2019, September 5). Annex Publishers. Retrieved February 22, 2026, from [Link]

-

A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. (n.d.). Waters. Retrieved February 22, 2026, from [Link]

-

Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

-

Simple validated LC-MS/MS method for the determination of atropine and scopolamine in plasma for clinical and forensic toxicological purposes. (2014, August 5). PubMed. Retrieved February 22, 2026, from [Link]

-

Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023, December 21). PMC. Retrieved February 22, 2026, from [Link]

-

(PDF) Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Scopolamine. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

-

Scopolamine fragmentation pathway. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Guidelines on the use of reference materials in forensic drug analysis. (n.d.). ENFSI. Retrieved February 22, 2026, from [Link]

-

Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA. Retrieved February 22, 2026, from [Link]

-

Best Practices for an Enzymatic Hydrolysis Method of a Drug Comprehensive Panel with Opioids. (n.d.). Kura Biotech. Retrieved February 22, 2026, from [Link]

-

Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved February 22, 2026, from [Link]

-

Sample Pre-treatment Procedures for Bioanalytical Samples. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]

-

Scopolamine. (2013, January 2). Medical Countermeasures Database - CHEMM. Retrieved February 22, 2026, from [Link]

-

(PDF) Rapid LC-MS/MS method for determination of scopolamine in human plasma. (2022, December 6). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. researchgate.net [researchgate.net]

- 5. Certified Reference Materials [merckmillipore.com]

- 6. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 7. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kurabiotech.com [kurabiotech.com]

- 10. msacl.org [msacl.org]

- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

MRM transitions for scopolamine beta-D-glucuronide detection

Application Note: MRM Transitions & Protocol for Scopolamine -D-Glucuronide Detection

Parent Drug:Introduction & Metabolic Context[1][2][3][4][5]

Scopolamine is a tropane alkaloid widely used for motion sickness and postoperative nausea. While the parent drug is the primary pharmacological agent, Phase II metabolism plays a critical role in its clearance. The primary metabolic pathway involves the conjugation of glucuronic acid to the hydroxyl group of the tropic acid moiety, forming Scopolamine O-

Accurate quantification of this metabolite is essential for:

-

Forensic Toxicology: Distinguishing between recent administration and accumulation in renal failure.

-

Pharmacokinetics: Understanding the complete clearance profile of scopolamine.

-

Doping Control: Monitoring prohibited anticholinergics in equine and human sports.

Structural Logic for MRM Design

Scopolamine (

-

Parent Ion (

): 480.2 m/z -

Primary Fragmentation: Cleavage of the glycosidic bond, releasing the neutral glucuronic acid moiety (176 Da) and yielding the protonated aglycone (Scopolamine, m/z 304.2).

-

Secondary Fragmentation: Further fragmentation of the aglycone into the tropic acid or scopine moieties (m/z 138.1, 156.1).

Mass Spectrometry Parameters (MRM)

The following parameters are optimized for a Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-S, or Agilent 6495) operating in Positive Electrospray Ionization (ESI+) mode.

Table 1: Optimized MRM Transitions

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Cone Volt (V) | Collision Energy (eV) | Type |

| Scopolamine-Glucuronide | 480.2 | 304.2 | 50 | 30 | 22 | Quantifier |

| Scopolamine-Glucuronide | 480.2 | 138.1 | 50 | 30 | 45 | Qualifier 1 |

| Scopolamine-Glucuronide | 480.2 | 156.1 | 50 | 30 | 38 | Qualifier 2 |

| Scopolamine (Parent) | 304.2 | 138.1 | 20 | 35 | 25 | Quantifier |

| Scopolamine-D3 (IS) | 307.2 | 141.1 | 20 | 35 | 25 | Internal Std |

Critical Technical Insight: The transition 480.2

304.2 represents the neutral loss of the glucuronide moiety. While this provides the highest intensity signal, it is susceptible to "crosstalk" if In-Source Fragmentation (ISF) occurs.

Risk: If the glucuronide breaks down to m/z 304.2 before Q1, it will not be detected in the 480 channel, but may appear in the Scopolamine (304) channel.

Solution: Chromatographic separation is mandatory. The glucuronide (polar) must elute before the parent drug (non-polar).

Fragmentation Pathway Visualization

Figure 1: MS/MS fragmentation pathway for Scopolamine

Chromatographic Conditions

Because glucuronides are significantly more polar than their parent compounds, a standard C18 gradient often results in the glucuronide eluting in the void volume (ion suppression zone). This protocol uses a high-strength silica (HSS) column or a polar-embedded C18 to ensure retention.

Protocol A: UHPLC Conditions

-

Column: Waters ACQUITY UPLC HSS T3 (

mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.-

Why: HSS T3 is designed to retain polar compounds in high-aqueous mobile phases.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 45°C.

-

Injection Volume: 2–5 µL.

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Trapping polar glucuronide) |

| 1.00 | 5 | End of Loading |

| 4.00 | 40 | Separation of Glucuronide |

| 6.00 | 95 | Elution of Parent Scopolamine |

| 7.50 | 95 | Column Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End of Run |

Sample Preparation Protocol

Direct injection of urine is possible but risks matrix effects. Solid Phase Extraction (SPE) is recommended to remove salts and phospholipids while retaining the polar glucuronide.

Workflow: Solid Phase Extraction (SPE)[9]

Cartridge: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (30 mg/1 cc).

-

Conditioning:

-

1.0 mL Methanol.

-

1.0 mL Water.

-

-

Sample Loading:

-

Mix 200 µL Urine/Plasma + 20 µL Internal Standard (Scopolamine-D3) + 600 µL 0.1% Formic Acid in Water.

-

Load onto cartridge (Gravity or low vacuum).

-

-

Washing (Critical Step):

-

1.0 mL 5% Methanol in Water.

-

Note: Do not use >5% organic, or you risk eluting the glucuronide prematurely.

-

-

Elution:

-

2 x 250 µL Methanol.

-

-

Reconstitution:

-

Evaporate to dryness under

at 40°C. -

Reconstitute in 100 µL Mobile Phase A (Initial conditions).

-

Experimental Workflow Diagram

Figure 2: Step-by-step sample preparation workflow using Solid Phase Extraction (SPE) to ensure recovery of polar metabolites.

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

Linearity & Range

-

Range: 0.5 ng/mL to 500 ng/mL.

-

Weighting:

linear regression. -

Acceptance:

.[3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Matrix Effect Evaluation

Glucuronides are prone to ion enhancement/suppression because they elute early in the chromatogram where urinary salts also elute.

-

Post-Column Infusion: Infuse a constant stream of Scopolamine Glucuronide standard while injecting a blank urine extract. Monitor for dips (suppression) or peaks (enhancement) in the baseline.

-

Calculation:

-

Requirement: MF should be between 0.85 and 1.15.

-

Stability

Glucuronides are susceptible to enzymatic hydrolysis if samples are not handled correctly.

-

Pre-Analytical: Add sodium fluoride (NaF) or keep samples at -20°C to inhibit residual

-glucuronidase activity in urine. -

In-Source Fragmentation Check: Inject a pure standard of Scopolamine Glucuronide. Monitor the Scopolamine parent transition (304->138).[5][6] If a peak appears at the glucuronide retention time, it indicates in-source fragmentation. This must be <15% of the parent response to avoid quantification errors.

References

-

Chen, P., et al. (2005). "Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry." Talanta, 67(5), 984-991.[7] [Link]

-

Kura Biotech. Incomplete hydrolysis of glucuronides in LC-MS/MS. Available at: [Link]

-

Waters Corporation. A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Application Note. [Link]

-

Agilent Technologies. Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note. [Link]

Sources

- 1. Scopolamine β-D-Glucuronide | CymitQuimica [cymitquimica.com]

- 2. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. waters.com [waters.com]

- 4. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Scopolamine and Atropine in Blood and Urine by LC-MS / MS [kyxuebao.kmmu.edu.cn]

- 7. Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Scopolamine β-D-Glucuronide as a Long-Term Forensic Biomarker for Detecting Scopolamine Exposure

Abstract Scopolamine is a potent anticholinergic agent increasingly implicated in drug-facilitated crimes (DFCs), including sexual assault and robbery, due to its ability to induce anterograde amnesia and submissive behavior.[1][2] The forensic detection of scopolamine is challenging due to its rapid metabolism and short plasma half-life, which often results in concentrations in blood and urine falling below detectable levels by the time a crime is reported.[3][4] This application note details the scientific rationale and provides validated protocols for the use of scopolamine's primary urinary metabolite, scopolamine β-D-glucuronide (SG), as a more reliable and long-term biomarker. By targeting this Phase II metabolite, the window of detection for scopolamine exposure can be significantly extended, providing crucial evidence in forensic investigations. We present comprehensive methodologies for the analysis of SG in urine and the parent compound in hair, leveraging enzymatic hydrolysis and advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Scientific Background: The Case for a Metabolite Biomarker

Pharmacokinetics of Scopolamine

Scopolamine is rapidly absorbed and distributed in the body, readily crossing the blood-brain barrier to exert its effects on the central nervous system.[5] However, it undergoes extensive first-pass metabolism in the liver, with only a small fraction (less than 5-10%) of the administered dose being excreted unchanged in the urine.[6][7][8] The parent drug's plasma half-life is approximately 5 to 8 hours, making its detection in blood or urine highly time-sensitive.[5][6] In many DFC cases, samples are collected 12 hours or more after the incident, by which time the parent drug is often undetectable.[9][10]

The Glucuronidation Pathway

Like many xenobiotics, scopolamine is metabolized by the liver to increase its water solubility and facilitate excretion. The primary metabolic route is Phase II conjugation, specifically glucuronidation.[11][12] The enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the scopolamine molecule, forming scopolamine β-D-glucuronide (SG).[13] Studies have shown that treating urine samples with β-glucuronidase, an enzyme that cleaves this conjugate, increases the recovery of scopolamine from approximately 3% to as high as 30%.[10][11][13] This indicates that SG is a major urinary metabolite and is present in significantly higher concentrations and for a longer duration than the parent drug.

Caption: Scopolamine is metabolized primarily via glucuronidation to SG for excretion.

Rationale for SG as a Forensic Biomarker

The fundamental advantage of targeting SG is the extension of the detection window. Because it is the primary excretion product, its concentration in urine is substantially higher and persists longer than the parent scopolamine. This makes the detection of scopolamine exposure feasible for a longer period after the incident, a critical factor in forensic toxicology where reporting delays are common.

Analytical Strategy & Workflow

The recommended analytical approach involves the enzymatic hydrolysis of SG in urine to liberate free scopolamine, followed by a robust sample clean-up and analysis by LC-MS/MS. For cases with significant reporting delays (weeks to months), segmental hair analysis provides an even longer detection window.[3]

Caption: Analytical workflows for detecting scopolamine in urine and hair.

Protocol 1: Urine Analysis via Enzymatic Hydrolysis and LC-MS/MS

This protocol describes the indirect quantification of SG by converting it to free scopolamine prior to analysis. This is the most common and validated approach, as it enhances detection sensitivity significantly.[14][15]

Principle

Urine samples are incubated with β-glucuronidase to hydrolyze the scopolamine β-D-glucuronide conjugate back to the parent drug, scopolamine. An isotopically labeled internal standard (e.g., scopolamine-d3) is added to correct for matrix effects and variations in extraction efficiency. The sample is then purified using solid-phase extraction (SPE) and analyzed by LC-MS/MS.

Materials and Reagents

-

Samples: Urine collected and stored at -20°C until analysis.

-

Standards: Scopolamine certified reference material (CRM), Scopolamine-d3 internal standard (IS).

-

Buffers: Phosphate or acetate buffer (pH ~5.0-6.8).

-

SPE Cartridges: Mixed-mode cation exchange cartridges.

-

Solvents: HPLC-grade methanol, acetonitrile, formic acid, ammonium hydroxide.

-

Reagent Water: Type I Ultrapure.

Instrumentation

-

LC System: UHPLC system capable of binary gradient elution.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm particle size).[18]

Step-by-Step Methodology

-

Sample Preparation & Fortification:

-

Thaw urine samples, calibrators, and quality controls (QCs) at room temperature and vortex.

-

To 1 mL of urine in a labeled tube, add 25 µL of IS working solution (e.g., 100 ng/mL scopolamine-d3).

-

Add 500 µL of phosphate buffer (pH 6.8). Vortex briefly.

-

-

Enzymatic Hydrolysis:

-

Add 50 µL of recombinant β-glucuronidase. Vortex.

-

Causality: Recombinant enzymes are preferred for their high purity and efficiency, allowing for rapid hydrolysis (e.g., 15-30 minutes) at elevated temperatures (e.g., 55°C) without significant analyte degradation.[15][17]

-

Incubate in a water bath at 55°C for 30 minutes.

-

Cool samples to room temperature.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 2 mL methanol, followed by 2 mL reagent water. Do not allow the sorbent to dry.

-

Load the entire hydrolyzed sample onto the cartridge.

-

Wash the cartridge with 2 mL reagent water, followed by 2 mL of an acidic wash (e.g., 0.1 M acetic acid).

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a freshly prepared basic elution solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide; 80:20:2 v/v/v).

-

Causality: The mixed-mode cartridge retains the basic scopolamine analyte via cation exchange. The wash steps remove neutral and acidic interferences. A basic elution solvent neutralizes the analyte, releasing it from the sorbent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water). Vortex to ensure complete dissolution.

-

Transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Injection Volume: 5-10 µL.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient runs from 5% B to 95% B over 5-7 minutes.

-

Ionization Mode: ESI Positive.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard for confident identification.

-

Scopolamine: e.g., m/z 304.2 → 138.1 (Quantifier), m/z 304.2 → 156.0 (Qualifier).[18]

-

Scopolamine-d3: e.g., m/z 307.2 → 141.1.

-

-

Quality Control and Validation

-

Calibration: Prepare a calibration curve using fortified drug-free urine (e.g., 0.5–100 ng/mL). The curve should be analyzed with each batch and have a correlation coefficient (r²) ≥ 0.99.

-

Quality Controls: Analyze at least three levels of QC samples (low, medium, high) with each batch. Results should be within ±20% of the nominal value.

-

System Suitability: Inject a mid-level standard at the beginning of the run to verify instrument performance.

-

Trustworthiness: This protocol is self-validating through the inclusion of a stable isotope-labeled internal standard, multi-level calibrators, and QCs. The use of two MRM transitions per analyte adheres to forensic identification standards.

Protocol 2: Hair Analysis for Long-Term Retrospective Investigation

Hair analysis can detect scopolamine exposure for weeks to months, depending on the length of the hair shaft.[3] It is an invaluable tool when a significant delay exists between the incident and the investigation.

Principle

After decontamination to remove external pollutants, hair is pulverized or cut into small segments. The drug is then extracted from the keratin matrix using an organic solvent or buffer. The resulting extract is cleaned up and analyzed by LC-MS/MS.

Step-by-Step Methodology

-

Decontamination:

-

Wash approximately 50 mg of hair sequentially with 5 mL of dichloromethane followed by 5 mL of methanol. Discard the washes.

-

Causality: This two-step wash removes oils and external contaminants without significantly extracting the drug incorporated within the hair shaft.

-

Allow the hair to dry completely at room temperature.

-

-

Extraction:

-

Cut the decontaminated hair into small segments (<1 mm).

-

Place the hair in a glass tube and add 25 µL of IS (Scopolamine-d3).

-

Add 1 mL of methanol (or pH 8.4 phosphate buffer).[18]

-

Incubate overnight (16-18 hours) at 45-50°C with agitation.

-

Centrifuge the sample and transfer the supernatant to a clean tube.

-

-

Clean-up, Evaporation, and Analysis:

-

The methanolic extract can be directly evaporated and reconstituted as described in Protocol 1 (Section 3.4).

-

If using a buffer for extraction, perform a liquid-liquid extraction (LLE) or SPE clean-up (as in Section 3.3) to isolate the analyte.

-

Analyze using the same LC-MS/MS conditions as described in Protocol 1 (Section 3.5).

-

Data Summary and Interpretation

Method validation parameters are critical for ensuring the reliability of forensic results. The following table summarizes typical performance characteristics for LC-MS/MS methods for scopolamine.

| Parameter | Matrix | Typical Range | Reference(s) |

| Linearity Range | Urine | 1 - 100 ng/mL | [19] |

| Serum/Plasma | 0.005 - 5 ng/mL (5 - 5000 pg/mL) | [20] | |

| Hair | 0.002 - 0.1 ng/mg (2 - 100 pg/mg) | [18] | |

| Lower Limit of Quantification (LLOQ) | Urine | ~1 ng/mL | [19] |

| Serum/Plasma | ~0.005 ng/mL (5 pg/mL) | [20] | |

| Precision (RSD%) | Urine/Blood | < 15% | [19][20] |

| Accuracy (% Bias) | Urine/Blood | Within ±15% | [19][20] |

| Extraction Recovery | Urine/Blood | > 85% | [19] |

Interpretation:

-

A positive finding for scopolamine in a hydrolyzed urine sample, where the parent drug may be negative in blood, is strong evidence of recent exposure.

-

The concentration of scopolamine found in urine after hydrolysis can provide a semi-quantitative indication of the dose but is subject to large inter-individual variations in metabolism and hydration state.

-

Detection of scopolamine in a specific hair segment can help to establish a timeline of exposure.[3]

Conclusion

The short detection window for parent scopolamine in conventional matrices like blood and urine is a significant hurdle in forensic toxicology. By targeting the major metabolite, scopolamine β-D-glucuronide, analysts can dramatically increase the likelihood of detecting exposure in drug-facilitated crime investigations. The protocol for enzymatic hydrolysis followed by LC-MS/MS analysis is a robust, sensitive, and validated method for this purpose. For retrospective cases, segmental hair analysis remains the gold standard. The implementation of these advanced analytical strategies provides a more effective means of substantiating claims of scopolamine-facilitated incapacitation, thereby strengthening the scientific evidence presented in legal proceedings.

References

-

Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665. [Link][11][21]

-

CHEMM. (2013). Scopolamine. Medical Countermeasures Database. [Link][22]

-

Athanaselis, S., et al. (2023). Detection of scopolamine in urine and hair in a drug-facilitated sexual assault case. 60th International Association of Forensic Toxicologists Meeting: Abstract book. [Link][3][10]

-

F.A. Davis Company. (n.d.). Scopolamine. Davis's Drug Guide for Rehabilitation Professionals. [Link][5]

-

Lusthof, K. J., Bosman, I. J., Kubat, B., & Vincenten-van Maanen, M. J. (2017). Toxicological results in a fatal and two non-fatal cases of scopolamine-facilitated robberies. Forensic Science International, 273, 83-86. [Link][1]

-

U.S. Food and Drug Administration. (2024). TRANSDERM SCŌP Prescribing Information. [Link][7]

-

Saario, I., Kanto, J., & Iisalo, E. (1987). beta-Glucuronide and sulfate conjugation of scopolamine and glycopyrrolate. Acta Anaesthesiologica Scandinavica, 31(2), 132-134. [Link][12]

-

Dufayet, L., Alcaraz, E., Dorol, J., Rey-Salmon, C., & Alvarez, J. C. (2019). Attempt of scopolamine-facilitated robbery: an original case of poisoning by inhalation confirmed by LC–MS/MS and review of the literature. Forensic Toxicology, 37(2), 478-484. [Link][4]

-

National Center for Biotechnology Information. (n.d.). Scopolamine. PubChem. [Link][8]

-

Kandimalla, K. K., et al. (2019). Development and validation of a sensitive LC-MS/MS method for the estimation of scopolamine in human serum. Journal of Pharmaceutical and Biomedical Analysis, 164, 529-534. [Link][20]

-